![molecular formula C17H14N4S B2569834 2-(4-Methyl-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene CAS No. 332166-81-1](/img/structure/B2569834.png)
2-(4-Methyl-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene
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Description
2-(4-Methyl-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a tetraaza-fluorene derivative that has been synthesized using various methods.
Scientific Research Applications
- Importantly, compound 5d exhibited lower toxicity in normal human cells (WI-38) compared to the standard anti-cancer drug doxorubicin .
- Compound 5d demonstrated good safety, with an IC50 value of 40.85 µM in WI-38 cells, indicating potential for reduced toxicity .
- Incorporating it into polymeric matrices allows UV irradiation to generate radicals via radical chain polymerization .
Anti-Cancer Activities
Safety Profile Evaluation
Multi-Targeted Kinase Inhibition
Photoinitiator in Polymer Chemistry
Click Chemistry and Triazole Derivatives
properties
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S/c1-11-6-8-12(9-7-11)10-22-17-19-16-15(20-21-17)13-4-2-3-5-14(13)18-16/h2-9H,10H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFHIKAWXVSYQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-benzylsulfanyl)-9H-1,3,4,9-tetraaza-fluorene |
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